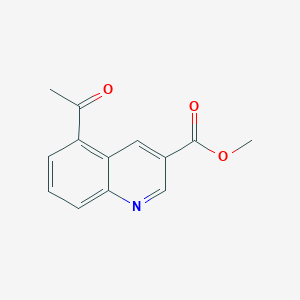
1,2,3,4-Tetrahydroacridine-9-carbonitrile
描述
1,2,3,4-Tetrahydroacridine-9-carbonitrile is a heterocyclic compound belonging to the acridine family Acridines are known for their planar aromatic structures and significant biological activities
准备方法
The synthesis of 1,2,3,4-tetrahydroacridine-9-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . The reaction conditions often include refluxing in solvents such as n-butanol for extended periods to ensure complete cyclization and formation of the desired product .
化学反应分析
1,2,3,4-Tetrahydroacridine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives, which are known for their enhanced biological activities.
Reduction: Reduction reactions can convert it into tetrahydroacridine derivatives with different substituents.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines
科学研究应用
1,2,3,4-Tetrahydroacridine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Material Sciences: The compound’s planar structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its interactions with biological macromolecules are of interest for developing new therapeutic agents and understanding biochemical pathways.
作用机制
The primary mechanism of action of 1,2,3,4-tetrahydroacridine-9-carbonitrile involves its ability to intercalate with DNA, disrupting the normal function of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, making it a potent anti-cancer agent . Additionally, as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
相似化合物的比较
1,2,3,4-Tetrahydroacridine-9-carbonitrile can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in Alzheimer’s disease treatment.
1,2,3,4-Tetrahydro-9-acridinecarboxylic acid: Studied for its potential in material sciences and medicinal chemistry.
1,2,3,4-Tetrahydro-9-acridinamine: Another derivative with significant biological activities.
属性
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1,3,5,7H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHATGLGJQJYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362873 | |
| Record name | 1,2,3,4-tetrahydroacridine-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202657-86-1 | |
| Record name | 1,2,3,4-tetrahydroacridine-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




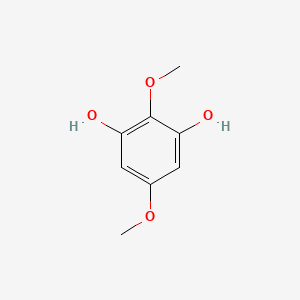
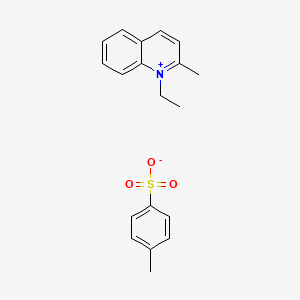
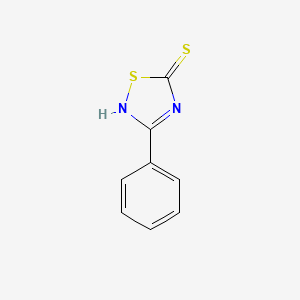
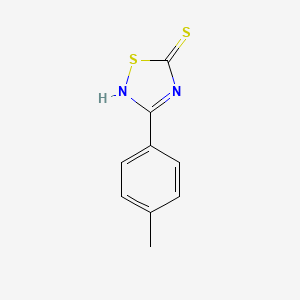

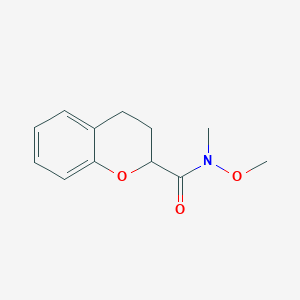


![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)
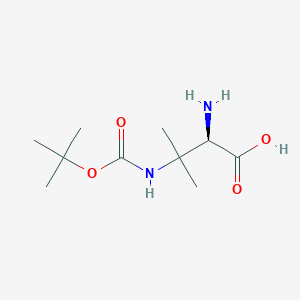
![tert-Butyl 3-amino-6,6-dimethyl-2-(propionyloxy)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B3049279.png)
